molecular formula C18H42O6S2Si2 B1294573 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane CAS No. 56706-10-6

4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane

Cat. No. B1294573
CAS RN: 56706-10-6
M. Wt: 474.8 g/mol
InChI Key: FBBATURSCRIBHN-UHFFFAOYSA-N
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Description

The compound 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane is a silicon-containing organic molecule that is likely to have a complex structure due to the presence of multiple heteroatoms and functional groups. While the specific compound is not directly described in the provided papers, similar compounds with ether, thioether, and silane functionalities are discussed, which can provide insights into the potential properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, where functional groups are carefully introduced or modified. For example, the synthesis of 4-oxo- and 4-anti-formyl-8,10,12,13-tetraoxapentacyclo-[5.5.1.02,6.03,11.05,9]tridecanes was achieved through ozonolysis followed by reduction with dimethyl sulfide . Similarly, the synthesis of 1,5,9,13-tetraazacyclohexadecane involved the condensation of a ditosylate with a disodium salt of a tetra-p-toluene-sulfonyl derivative, followed by deprotection . These methods suggest that the synthesis of 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane would also require careful selection of precursors and reaction conditions to introduce the ether, thioether, and silane groups in the correct positions.

Molecular Structure Analysis

The molecular structure of related compounds shows a variety of conformations and geometries. For instance, the crystal structure of 1,5,9,13-tetraazacyclohexadecane revealed a square planar arrangement of nitrogen atoms with adjacent trimethylene groups in chair configurations . The structure of 1,4,7-trioxa-10,13-dithiacyclopentadecane and 1,4,7,10-tetraoxa-13,16-dithiacyclooctadecane showed exo-oriented sulfur atoms and endo-oriented oxygen atoms with specific torsion angles . These findings suggest that the molecular structure of 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane would also be influenced by the orientation and conformation of its heteroatoms and the overall molecular symmetry.

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the potential chemical reactions of 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane. For example, the presence of ether and thioether groups in the compound suggests susceptibility to reactions such as cleavage under acidic conditions or nucleophilic substitution . The silane groups may also undergo reactions typical of organosilicon compounds, such as hydrolysis or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the low electrical conductivity of 4,7,13,16-tetraoxa-1,10-dithiacyclooctadecanebis(diiodine) was attributed to the lack of continuous polyiodide chains . The Raman spectrum of this compound provided information about the vibrational modes of the iodine units . The conformational analysis of glyoxal bis-dithioacetals using 1H NMR techniques revealed the presence of different conformers in solution . These studies suggest that 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane would exhibit specific physical and spectroscopic properties based on its molecular structure and the nature of its functional groups.

Scientific Research Applications

Ionophoric Properties and Metal Ion Binding

  • Enhanced Ionophoric Properties : Compounds like 1,2-Dithia-5,8,11,14-tetraoxacyclohexadecane exhibit enhanced ionophoric properties when oxidized by Fe3+, becoming analogues of crown ethers (Raban, Greenblatt, & Kandil, 1983).
  • Ligand Properties for Noble Metal Ions : Macrocyclic ligands with thia and amide donors have been synthesized, showing properties suitable for binding noble metal ions (Kimura et al., 1991).

Synthesis of Complex Metal Structures

  • Linked Macrocyclic Systems : Use of protected derivatives of compounds like 1,9-dithia-5,13-diazacyclohexadecane enables the synthesis of linked macrocyclic systems, suitable for mixed-metal, di-, and oligo-nuclear metal complexes (Chartres et al., 2000).

Structural Studies

  • Crystal Structure Analyses : Structural studies have been conducted on various compounds, including those with 1,3-dioxa-2-silacycloalkanes, to understand their reaction mechanisms and properties (Hanson, Mcculloch, & Mcinnes, 1986).
  • Transannular Bonding Strength : Studies on compounds like 1-oxa-4,6-dithiametallocanes reveal insights into transannular bonding strength and its impact on molecular structures (Cea‐Olivares, García-Montalvo, & Moya-Cabrera, 2005).

Safety And Hazards

The compound has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

triethoxy-[3-(3-triethoxysilylpropyldisulfanyl)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42O6S2Si2/c1-7-19-27(20-8-2,21-9-3)17-13-15-25-26-16-14-18-28(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBATURSCRIBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42O6S2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069122
Record name 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy-
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Molecular Weight

474.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid
Record name 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy-
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Product Name

4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane

CAS RN

56706-10-6
Record name 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane
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Record name 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy-
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Record name 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy-
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Record name 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy-
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Record name 4,4,13,13-tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane
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Synthesis routes and methods I

Procedure details

A mixture of 129 l of ethanol and 129 l of 3-chloropropyltriethoxysilane is placed in the reactor of comparison example 1. 13.85 kg of sulfur in molten form is then metered in through a fine nozzle. 35.6 kg of virtually anhydrous sodium sulfide is then added. The temperature of the reactor contents rises to 82° C. on account of the exothermic reaction. The reaction mixture is kept for a further 1.5 hours at 82-83° C. and then cooled. The reaction mixture is worked up as in comparison example 1. An almost water-white product is obtained. HPLC analysis confirms in this case too the presence of a polysulfane mixture with a mean chain length of 2, though the mixture has a high monosulfane content.
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Synthesis routes and methods II

Procedure details

17.8 kg of virtually anhydrous sodium sulfide are mixed with 190 l of ethanol and added to an enameled 500 l capacity reactor. This is followed by the addition through a fine nozzle of 13.85 kg of sulfur in molten form. The mixture is heated to 50° C. and 190 l of 3-chloropropyltriethoxysilane are metered in within 10 minutes. On account of the exothermic reaction the temperature of the reactor contents rises to 74° C. A further 4.45 kg of virtually anhydrous sodium sulfide are added at this temperature. Three further portions of sodium sulfide are added at 5 minute intervals (i.e. each 5 minutes), the temperature of the reactor contents rising to 82° C. After completion of the sodium sulfide addition the reaction mixture is kept for 1.5 hours at 82-83° C. and the sodium chloride that has precipitated is separated after cooling the mixture. A yellow product is obtained after evaporating the reaction mixture in vacuo and renewed fine filtration. HPLC analysis confirms the presence of a product with a mean polysulfane chain length of 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Wang, X Shen, J Li, X Ge, J Ouyang… - Analytical Chemistry, 2022 - ACS Publications
DNA nanoframeworks, with great biological information and controlled framework structures, exhibit great potentials in biological applications. Their applications are normally limited by …
Number of citations: 5 pubs.acs.org
BG Schmitt, E Jensen, MC Laufersweiler… - Regulatory Toxicology …, 2021 - Elsevier
The Threshold of Toxicological Concern (TTC) for non-genotoxic substances, a risk assessment tool to establish safe exposure levels for chemicals with insufficient toxicological data, is …
Number of citations: 5 www.sciencedirect.com
Q Liang, C Hou, Y Tan, N Wei, S Sun… - Pest Management …, 2023 - Wiley Online Library
Background Pesticide formulations based on nanotechnology can effectively improve the efficiency of pesticide utilization and reduce pesticide residues in the environment. In this study…
Number of citations: 3 onlinelibrary.wiley.com

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